3-(2-Formylfuran-3-YL)benzoic acid

Description

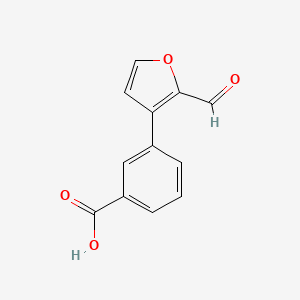

Structure

3D Structure

Properties

IUPAC Name |

3-(2-formylfuran-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-11-10(4-5-16-11)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIYUGYZFYDQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(OC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698716 | |

| Record name | 3-(2-Formylfuran-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-07-6 | |

| Record name | 3-(2-Formylfuran-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Formylfuran 3 Yl Benzoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation

The principal challenge in synthesizing the target molecule is the regioselective formation of the bond between the C3 position of the furan (B31954) ring and the C3 position of the benzoic acid.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for constructing the biaryl core of the target molecule. google.com The Suzuki-Miyaura coupling is a particularly prominent strategy, typically involving the reaction of an organoboron compound with an organohalide. nih.gov

For the synthesis of 3-(2-Formylfuran-3-YL)benzoic acid, a plausible Suzuki coupling approach would involve the reaction between a 3-halofuran-2-carbaldehyde and a 3-carboxyphenylboronic acid, or conversely, a 3-halobenzoic acid and a furan-3-boronic acid derivative carrying a 2-formyl group. The choice of coupling partners often depends on the commercial availability and stability of the precursors. Research into the coupling of aryl bromides containing carboxylic acid groups with various aryl boronic acids has shown high efficiency, often at room temperature and in aqueous media. rsc.orgrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been shown to be highly effective for coupling sterically hindered substrates or less reactive aryl chlorides. nih.gov

A representative Suzuki-Miyaura reaction for a structurally analogous system, the synthesis of 4-arylthiophene-2-carbaldehydes, highlights the typical conditions that would be adapted for the furan series. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [PdCl₂(NH₂CH₂COOH)₂] | rsc.orgresearchgate.netnih.gov |

| Ligand | P(t-Bu)₃, PCy₃, PPh₃ (often integral to catalyst) | nih.gov |

| Base | K₂CO₃, K₃PO₄, CsF, Na₂CO₃ | rsc.orgrsc.orgnih.gov |

| Solvent | Toluene/Water, 1,4-Dioxane, DMF, Water | rsc.orgnih.govresearchgate.net |

| Temperature | Room Temperature to 100 °C | rsc.orgnih.gov |

While cross-coupling reactions build the core skeleton, condensation reactions are pivotal for synthesizing a wide range of analogues from the parent aldehyde, this compound. The aldehyde functional group at the C2 position of the furan ring is a highly reactive center for C-C and C=N bond formation. mdpi.com

A common transformation is the Knoevenagel condensation, where the formyl group reacts with active methylene (B1212753) compounds. For instance, condensation with malonic acid, typically in pyridine (B92270) with a piperidine (B6355638) catalyst, yields a 3-(furan-2-yl)propenoic acid derivative. mdpi.com This extends the side chain at the furan C2 position, introducing a new carboxylic acid function.

Another significant protocol is the Erlenmeyer-Plöchl reaction, which involves the condensation of the aldehyde with hippuric acid in the presence of acetic anhydride. This reaction produces 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are valuable intermediates for synthesizing α,β-unsaturated α-amino acids.

Table 2: Examples of Condensation Reactions for Furan-2-Carbaldehyde Analogues

| Reaction Name | Reagent | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Malonic Acid | (E)-3-(Furan-2-yl)propenoic acid derivative | mdpi.com |

| Erlenmeyer-Plöchl Reaction | Hippuric Acid / Acetic Anhydride | 4-(Furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one | researchgate.net |

| Wittig Reaction | Phosphonium Ylide | Styryl-furan derivative |

Oxidative Transformations in Synthetic Sequences

Oxidative transformations can be crucial, either in the preparation of precursors or as a final step in the synthesis. The two key functional groups, formyl and carboxylic acid, are both products of oxidation. A synthetic strategy could involve performing the key C-C coupling reaction on precursors with more robust functional groups, such as methyl groups, which are then oxidized to the desired aldehyde and acid in a later step.

For example, the benzoic acid moiety could be formed by the oxidation of a methyl group on the benzene (B151609) ring. This transformation can be achieved using strong oxidants like potassium permanganate (B83412) or milder, more selective methods. tandfonline.com Modern protocols utilize catalytic systems such as magnesium bromide diethyl etherate with visible light for the aerobic oxidation of aromatic methyl groups to carboxylic acids. rsc.org Other methods employ vanadium pentoxide in sulfuric acid or hydrogen peroxide with a sodium tungstate (B81510) catalyst. google.comorganic-chemistry.org

Similarly, the furan-2-carbaldehyde (furfural) unit can be synthesized by the oxidation of 2-methylfuran. researchgate.netnih.gov While direct oxidation can be challenging due to the sensitivity of the furan ring, specific methods have been developed. This late-stage oxidation approach can sometimes simplify the purification of intermediates and avoid potential side reactions involving the aldehyde or acid groups during the coupling step.

Microwave-Assisted Synthetic Route Development

The integration of microwave irradiation has been shown to dramatically enhance the efficiency of many organic syntheses, including those involving furan derivatives. Microwave heating can lead to significant reductions in reaction times, often from hours to minutes, while sometimes improving product yields and purity.

This technology is applicable to several steps in the synthesis of the target compound and its analogues. For instance, palladium-catalyzed Suzuki couplings have been successfully performed under microwave conditions. More notably, condensation reactions, such as the Erlenmeyer-Plöchl reaction of furan-2-carboxaldehydes with hippuric acid, show remarkable acceleration. Classical heating might require several hours, whereas microwave-assisted procedures can be completed in mere minutes with comparable or even better yields.

Table 3: Comparison of Classical vs. Microwave-Assisted Condensation

| Reactants | Method | Reaction Time | Yield |

|---|---|---|---|

| 5-(Phenyl)furan-2-carboxaldehyde + Hippuric Acid | Classical (Acetic Anhydride) | 1 hour | 85% |

| Microwave (350W) | 2 minutes | 88% | |

| 5-(4-Chlorophenyl)furan-2-carboxaldehyde + Hippuric Acid | Classical (Acetic Anhydride) | 30 minutes | 91% |

| Microwave (350W) | 1 minute | 93% |

Design and Preparation of Synthetic Precursors and Building Blocks

The successful synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors.

The furan building block, such as a 3-halo- or 3-boronyl-furan-2-carbaldehyde, is not a common starting material and must be prepared. One approach involves the functionalization of readily available furan-2-carbaldehyde (furfural). wikipedia.org Direct halogenation or borylation of the furan ring can be complex due to regioselectivity issues. A multi-step sequence may be required, potentially involving protection of the aldehyde, directed lithiation/metalation at the 3-position, followed by quenching with a halogen or boron source. The Feist-Benary furan synthesis offers a route to 3-furoic acid esters, which could potentially be converted to the desired precursors. google.com

The benzene building block, such as 3-bromo- (B131339) or 3-iodo-benzoic acid, is more accessible. 3-Bromobenzoic acid is commercially available. Its corresponding boronic acid, (3-carboxyphenyl)boronic acid, can be prepared from the bromo-analogue via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

An alternative strategy involves a Friedel-Crafts-type reaction. For example, 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating a method for linking furan and aryl moieties. mdpi.com

Advanced Spectroscopic Elucidation of 3 2 Formylfuran 3 Yl Benzoic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity of adjacent protons. The predicted ¹H NMR spectrum of 3-(2-Formylfuran-3-YL)benzoic acid would exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the furan (B31954) ring protons, the aldehydic proton, and the carboxylic acid proton.

The protons on the substituted benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, a complex splitting pattern is anticipated. The aldehydic proton is highly deshielded and is expected to resonate at a characteristic downfield shift, likely between δ 9.5 and 10.5 ppm. The furan ring protons will also have distinct chemical shifts, influenced by the electron-withdrawing formyl group and the connection to the benzoic acid moiety. The carboxylic acid proton is typically observed as a broad singlet at a very downfield position, often above δ 10 ppm, and its visibility can be dependent on the solvent used.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Benzoic acid ring protons | 7.5 - 8.5 | Multiplets | 4H |

| Furan ring protons | 6.5 - 7.5 | Doublets | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. The spectrum for this compound is predicted to show twelve distinct signals, corresponding to each carbon atom in the molecule.

The carbonyl carbons of the carboxylic acid and the aldehyde are the most deshielded and will appear furthest downfield, typically in the range of δ 160-200 ppm. The aromatic and furan carbons will resonate in the region of δ 110-160 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents. For instance, the carbon atom of the furan ring bonded to the formyl group will be more deshielded than the other furan carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Aldehyde (-C HO) | 185 - 195 |

| Aromatic & Furan carbons | 110 - 160 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, aldehyde, furan, and aromatic functionalities. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. nist.govaraproceedings.comresearchgate.net The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. nist.govresearchgate.net The aldehydic C=O stretch is also expected in this region, potentially overlapping or appearing as a distinct shoulder. researchgate.net The spectrum would also feature C-H stretching vibrations for the aromatic and furan rings just above 3000 cm⁻¹, and characteristic C=C stretching vibrations for these rings in the 1450-1600 cm⁻¹ region. nist.govresearchgate.net

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic & Furan) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | ~1700 | Strong |

| C=O stretch (Aldehyde) | ~1680 | Strong |

| C=C stretch (Aromatic & Furan) | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing the purity of this compound and confirming its molecular weight. The molecular formula of the compound is C₁₂H₈O₄, which corresponds to a molecular weight of approximately 216.19 g/mol . researchgate.net In a typical LC-MS experiment using electrospray ionization (ESI), the compound would be expected to be detected as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 217.05. Depending on the ionization conditions, other adducts, such as with sodium [M+Na]⁺, might also be observed. spectroscopyonline.com The fragmentation pattern in the MS/MS mode would provide further structural confirmation, with expected losses of functional groups such as the formyl group (CHO) or the carboxylic acid group (COOH).

Predicted LC-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | ~217.05 |

| [M+Na]⁺ | ~239.03 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample would first be vaporized and separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Based on its structure, key fragmentation pathways can be predicted. These would likely involve the loss of the formyl group (-CHO), the carboxyl group (-COOH), and potentially cleavage of the bond between the furan and benzoic acid moieties. A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | [C12H8O4]+ | 216 |

| [M-H]+ | [C12H7O4]+ | 215 |

| [M-CHO]+ | [C11H7O3]+ | 187 |

| [M-COOH]+ | [C11H7O2]+ | 171 |

| [C7H5O2]+ | [Benzoyl cation] | 105 |

| [C6H5]+ | [Phenyl cation] | 77 |

This table presents a predicted fragmentation pattern for this compound based on common fragmentation behaviors of related structures. The relative abundances of these fragments would provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C12H8O4. The theoretical exact mass can be calculated using the most abundant isotopes of each element. This calculated mass can then be compared to the experimentally determined value from an HRMS analysis to confirm the elemental composition with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C12H8O4 |

| Theoretical Exact Mass | 216.04226 Da |

| Measured Exact Mass | (To be determined experimentally) |

The theoretical exact mass is calculated based on the atomic masses of the most common isotopes: C (12.00000), H (1.00783), and O (15.99491). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains multiple chromophores, including the furan ring, the benzoic acid moiety, and the formyl group. The conjugation between these systems is expected to result in characteristic absorption bands in the UV region. Based on data from similar aromatic and furan-containing compounds, one can predict the likely regions of absorption. The primary electronic transitions would be π → π* transitions associated with the conjugated aromatic system.

| Chromophore System | Expected Transition | Predicted λmax Range (nm) |

| Benzoic Acid Moiety | π → π | 230 - 250 |

| Furan Ring System | π → π | 200 - 220 |

| Conjugated System | π → π* | 270 - 320 |

This table provides an estimation of the expected UV-Vis absorption maxima based on the analysis of related compounds. The exact λmax values would need to be determined experimentally and can be influenced by the solvent used.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition.

For this compound (C12H8O4), the theoretical elemental composition can be calculated based on its molecular weight of 216.19 g/mol . nih.gov

| Element | Theoretical % | Experimental % |

| Carbon (C) | 66.67 | (To be determined experimentally) |

| Hydrogen (H) | 3.73 | (To be determined experimentally) |

| Oxygen (O) | 29.60 | (To be determined experimentally) |

The theoretical percentages are calculated as follows: %C = (12 * 12.011 / 216.19) * 100, %H = (8 * 1.008 / 216.19) * 100, %O = (4 * 15.999 / 216.19) * 100.

Chemical Reactivity and Transformation Pathways of 3 2 Formylfuran 3 Yl Benzoic Acid

Reactions Involving the Formyl Aldehyde Group

The aldehyde group attached to the furan (B31954) ring is a versatile functional handle for numerous chemical reactions. Similar to other aromatic aldehydes like furfural, it can undergo a variety of transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions.

Common transformations of the formyl group include:

Oxidation: The formyl group can be readily oxidized to a carboxyl group, yielding a dicarboxylic acid derivative. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective for this purpose.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the carboxylic acid.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene (B1212753) compounds, such as malonic acid and its derivatives, to form α,β-unsaturated systems. nih.gov These reactions are typically catalyzed by a base like piperidine (B6355638).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Reductive Amination: The formyl group can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Table 1: Selected Transformations of the Formyl Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent | 3-(2-Carboxyfuran-3-yl)benzoic acid |

| Reduction | NaBH₄ | 3-(2-(Hydroxymethyl)furan-3-yl)benzoic acid |

| Knoevenagel Condensation | Malononitrile, Piperidine | 3-(2-(2,2-Dicyanovinyl)furan-3-yl)benzoic acid |

| Wittig Reaction | Ph₃P=CH₂ | 3-(2-Vinylfuran-3-yl)benzoic acid |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group on the benzoic acid ring is another key site for chemical modification. These transformations typically involve nucleophilic acyl substitution, allowing for the synthesis of various carboxylic acid derivatives. rsc.orgutexas.edu

Key reactions include:

Esterification: In the presence of an acid catalyst (like H₂SO₄) and an alcohol, the carboxylic acid can be converted into its corresponding ester. This is a reversible reaction, often requiring the removal of water to drive it to completion.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This reaction is often facilitated by activating the carboxyl group first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. utexas.edumdpi.com Carbodiimides can also be used as coupling agents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reagent will also reduce the formyl group.

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or through specific catalytic methods, potentially leading to the formation of 2-formyl-3-phenylfuran. researchgate.net

Table 2: Typical Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl 3-(2-formylfuran-3-yl)benzoate |

Reactivity of the Furan Heterocyclic Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions. scribd.com Its reactivity is influenced by the presence of the electron-withdrawing formyl group and the bulky aryl substituent.

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. scribd.com It typically reacts with electron-deficient dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate (DMAD). These reactions often result in the formation of an oxygen-bridged cycloadduct, which can undergo further transformations. Other cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides or thioformylium methylide, can also be envisioned, leading to the formation of complex polycyclic or spirocyclic systems. nih.govbeilstein-journals.org

Intramolecular electrophilic cyclization is a potential pathway for forming new ring systems. researchgate.net Under strong acid conditions, protonation of the formyl group could generate an electrophilic species that might be attacked by the adjacent benzoic acid ring, although this is sterically hindered. More commonly, derivatives of the parent molecule might be designed to undergo cyclization. For example, reduction of the formyl group to an alcohol followed by acid-catalyzed reaction could potentially lead to cyclized products. nih.gov

Functionalization of the Aromatic and Heteroaromatic Ring Systems

Both the furan and the benzene (B151609) rings can undergo electrophilic aromatic substitution, though their reactivity is governed by the directing effects of the existing substituents.

On the Benzene Ring: The carboxylic acid group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur at the positions meta to the carboxyl group (C4 and C6 of the benzoic acid ring).

On the Furan Ring: The furan ring is activated towards electrophilic substitution. scribd.com The formyl group is deactivating, while the aryl group's effect is more complex. Electrophilic attack is most likely to occur at the C5 position, which is activated by the furan oxygen and less sterically hindered. researchgate.net Typical electrophilic substitutions on furans include halogenation, nitration, and Friedel-Crafts acylation. scribd.commdpi.com Friedel-Crafts alkylation is often problematic as it can lead to polyalkylation and polymerization. scribd.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Ring System | Reaction | Reagent(s) | Major Product Position |

|---|---|---|---|

| Benzene | Nitration | HNO₃, H₂SO₄ | Position 4 or 6 |

| Benzene | Bromination | Br₂, FeBr₃ | Position 4 or 6 |

| Furan | Nitration | Acetyl nitrate | Position 5 |

| Furan | Bromination | N-Bromosuccinimide (NBS) | Position 5 |

Theoretical and Computational Chemistry Studies of 3 2 Formylfuran 3 Yl Benzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems. For a molecule like 3-(2-Formylfuran-3-YL)benzoic acid, DFT can provide valuable insights into its geometry, electronic structure, and reactivity.

Geometry Optimization and Molecular Structure Analysis

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

In a typical DFT study, the geometry of the molecule would be optimized using a functional, such as B3LYP, paired with a basis set, for instance, 6-311++G(d,p). The optimized structure would reveal key spatial relationships between the furan (B31954) ring, the formyl group, and the benzoic acid moiety. For instance, studies on similar molecules, like 4-((furan-2-ylmethyl)amino)benzoic acid, have shown that DFT optimized structures are in good agreement with experimental data from X-ray diffraction. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for a Furan-Benzoic Acid Derivative (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (in furan ring) | ~1.37-1.44 Å |

| C-O (in furan ring) | ~1.36-1.37 Å | |

| C-C (furan-phenyl) | ~1.47 Å | |

| C=O (formyl) | ~1.22 Å | |

| C-O (carboxylic acid) | ~1.35 Å | |

| O-H (carboxylic acid) | ~0.97 Å | |

| Bond Angle | C-O-C (in furan ring) | ~106° |

| O=C-H (formyl) | ~124° | |

| C-C-O (carboxylic acid) | ~118° | |

| Dihedral Angle | Furan-Phenyl | Varies based on rotational conformation |

Note: The values in this table are representative and based on typical DFT calculations for structurally similar molecules.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich furan ring and the benzoic acid moiety, while the LUMO would likely be distributed over the electron-withdrawing formyl group and the aromatic system. This distribution facilitates intramolecular charge transfer, a key aspect of the molecule's electronic behavior. tsijournals.com

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on DFT studies of analogous aromatic compounds and can vary depending on the specific functional and basis set used. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red and orange regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the formyl and carboxylic acid groups. Blue regions, on the other hand, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Such regions would be expected around the hydrogen atom of the carboxylic acid and the carbon atom of the formyl group. researchgate.netchemrxiv.org Studies on furan and its derivatives have shown that the MEP can effectively predict the sites of electrophilic attack. rsc.org

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. For this compound, this would allow for the identification of characteristic vibrational frequencies associated with its functional groups, such as the C=O stretch of the formyl and carboxylic acid groups, the O-H stretch of the carboxylic acid, and the various vibrations of the furan and benzene (B151609) rings. nih.gov

Calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov For example, the O-H stretching vibration in benzoic acid derivatives is typically observed in the range of 3400-3600 cm⁻¹, while the C=O stretching vibrations are expected between 1660-1740 cm⁻¹. mdpi.com

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3400 - 3600 |

| C-H Stretch | Aromatic/Furan | 3000 - 3100 |

| C=O Stretch | Carboxylic Acid | 1700 - 1740 |

| C=O Stretch | Formyl | 1680 - 1710 |

| C=C Stretch | Aromatic/Furan | 1400 - 1600 |

| C-O Stretch | Carboxylic Acid/Furan | 1200 - 1350 |

Note: These are typical frequency ranges and the exact values would depend on the specific computational method and the molecular environment. mdpi.com

Analysis of Dipole Moments, Polarizability, and Hyperpolarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order effect that is responsible for non-linear optical (NLO) properties. Molecules with large hyperpolarizability values have potential applications in optoelectronic devices. The extended π-conjugated system in this compound, which facilitates intramolecular charge transfer, suggests that it may exhibit notable NLO properties. tsijournals.comresearchgate.net

Hartree-Fock (HF) Methodologies in Molecular Modeling

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used for molecular modeling. usp.brarxiv.org It approximates the many-electron wavefunction of a system as a single Slater determinant, which is an antisymmetric combination of one-electron orbitals. usp.br In the HF approximation, each electron is considered to move in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. This is often referred to as a self-consistent field (SCF) approach. wikipedia.org

While DFT methods include some measure of electron correlation, the HF method neglects it entirely. This can lead to inaccuracies in predicting certain molecular properties. However, HF theory is computationally less expensive than more advanced correlated methods and serves as a common starting point for them. In the context of this compound, an HF calculation would provide a baseline understanding of its electronic structure and properties, which can then be refined with more sophisticated methods. Comparing HF results with DFT results can also provide insights into the importance of electron correlation for a particular property of the molecule.

Quantum Chemical Descriptors and Reactivity Prediction of this compound

Theoretical and computational chemistry, particularly through the lens of Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. For this compound, these methods allow for the calculation of quantum chemical descriptors that are crucial for predicting its chemical behavior. These descriptors are derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, representing the ionization potential. Conversely, the LUMO energy relates to the ability to accept electrons, corresponding to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Molecules with low energy gaps are termed 'soft', while those with high energy gaps are considered 'hard'. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical properties. These descriptors help in understanding the molecule's stability, and how it might interact with other chemical species. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron from a molecule.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). researchgate.net

The analysis of these descriptors is fundamental for predicting how this compound will behave in chemical reactions. A high electrophilicity index, for example, would suggest that the molecule is a good electrophile. The specific distribution of the HOMO and LUMO across the molecular structure can identify the likely sites for nucleophilic and electrophilic attacks, respectively.

The following table outlines the key quantum chemical descriptors that are typically calculated to predict molecular reactivity.

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness | η | (I - A) / 2 | Resistance to electron cloud change |

| Chemical Softness | S | 1 / η | Measure of polarizability |

| Electrophilicity Index | ω | χ² / (2η) | Electrophilic nature of the molecule |

Derivatization Strategies for the 3 2 Formylfuran 3 Yl Benzoic Acid Scaffold

Synthesis of Diverse Chemical Derivatives via Covalent Modification

The bifunctional nature of 3-(2-formylfuran-3-yl)benzoic acid, possessing both a carboxylic acid and an aldehyde group, allows for a wide range of chemical transformations to synthesize diverse derivatives. The carboxylic acid group can readily undergo esterification or amidation reactions to yield esters and amides, respectively. These reactions can introduce a variety of functional groups, altering the compound's polarity, solubility, and biological interactions.

The formyl group, on the other hand, is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can undergo Wittig reactions to introduce alkenyl functionalities or reductive amination to produce secondary and tertiary amines. Furthermore, condensation reactions with active methylene (B1212753) compounds, such as malonates or nitriles, can lead to the formation of more complex side chains.

A study on the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated that furan-2-carbaldehydes can be condensed with malonic acid to form 3-(furan-2-yl)propenoic acids. mdpi.comresearchgate.net This suggests a similar strategy could be applied to the formyl group of this compound to extend the carbon chain and introduce a propenoic acid moiety.

The synthesis of 2,5-substituted 1,3,4-oxadiazoles has been achieved through a tandem reaction involving a cobalt-catalyzed carbene transfer to N-isocyaniminotriphenylphosphorane, with heteroaromatic carboxylic acids like furan-2-carboxylic acid being tolerated. acs.org This methodology could potentially be adapted to convert the carboxylic acid group of the title compound into a 1,3,4-oxadiazole (B1194373) ring, a common bioisostere in medicinal chemistry.

Development of Conjugates and Hybrid Molecular Architectures

The functional groups of this compound are amenable to the development of conjugates and hybrid molecular architectures. The carboxylic acid can be coupled with other molecules, such as amino acids, peptides, or other drug molecules, to form amide or ester linkages. This approach is often employed to improve the pharmacokinetic properties of a compound or to target specific tissues or cells.

Similarly, the formyl group can be used to link the scaffold to other molecular entities. For example, it can be converted to an oxime or hydrazone, which can then be further functionalized. The development of such hybrid molecules allows for the combination of the properties of the this compound scaffold with those of another pharmacophore, potentially leading to synergistic effects or novel biological activities.

Impact of Structural Modifications on Electronic and Conformational Properties

Structural modifications to the this compound scaffold are expected to have a significant impact on its electronic and conformational properties. The introduction of electron-donating or electron-withdrawing groups on the benzoic acid ring or the furan (B31954) ring will alter the electron distribution within the molecule. For instance, a study on substituted 3-(phenylamino)benzoic acids showed a linear correlation between the electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups. nih.gov

DFT calculations on related 3-(furan-2-yl)propenoic acid derivatives have shown that protonation and the nature of substituents can influence the energies of the HOMO and LUMO orbitals. mdpi.comresearchgate.net Similar computational studies on derivatives of this compound could provide valuable insights into their reactivity and electronic properties.

The conformation of the molecule, particularly the relative orientation of the furan and benzoic acid rings, will also be influenced by structural modifications. A study on the conformational analysis of formyl and acetyl derivatives of benzofuran (B130515) indicated that the conformational mixture can be solvent-dependent. rsc.org For 3-(azidomethyl)benzoic acid, conformational polymorphism has been observed, where different crystal structures arise from different conformers of the molecule. nih.gov Understanding the conformational preferences of derivatized scaffolds is crucial as it can affect their interaction with biological targets.

Exploration of Related Benzoic Acid and Furan Scaffold Derivatives

The exploration of related benzoic acid and furan scaffold derivatives provides a broader context for understanding the potential of this compound. For instance, 3-(5-formyl-thiophen-2-yl)-benzoic acid is a structurally similar compound where the furan ring is replaced by a thiophene (B33073) ring. sigmaaldrich.com The synthesis and properties of such analogs can offer valuable comparative data.

A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid. mdpi.comresearchgate.netnih.gov This reaction proceeds via superelectrophilic activation and allows for the introduction of various aryl groups. The starting materials for these syntheses, 3-(furan-2-yl)propenoic acid derivatives, can be synthesized from furan-2-carbaldehydes. researchgate.net

The following table summarizes the synthesis of various 3-(furan-2-yl)propenoic acid derivatives from the corresponding furan-2-carbaldehydes and malonic acid, which could be a potential synthetic route for modifying the formyl group of the title compound. mdpi.com

| Starting Furan-2-carbaldehyde | Product (3-(furan-2-yl)propenoic acid derivative) |

| Furan-2-carbaldehyde | (E)-3-(Furan-2-yl)propenoic acid |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | (E)-3-(5-(Hydroxymethyl)furan-2-yl)propenoic acid |

| 5-(Acetoxymethyl)furan-2-carbaldehyde | (E)-3-(5-(Acetoxymethyl)furan-2-yl)propenoic acid |

| 5-(Chloromethyl)furan-2-carbaldehyde | (E)-3-(5-(Chloromethyl)furan-2-yl)propenoic acid |

| Furan-2,5-dicarbaldehyde | (2E,2'E)-3,3'-(Furan-2,5-diyl)dipropenoic acid |

Furthermore, these propenoic acid derivatives can be esterified to yield the corresponding esters, providing another avenue for derivatization. mdpi.com

The following table shows the results of the hydroarylation of (E)-3-(furan-2-yl)propenoic acid with various arenes in the presence of triflic acid (TfOH), demonstrating the potential for introducing aryl diversity. mdpi.comresearchgate.net

| Arene | Product (3-Aryl-3-(furan-2-yl)propanoic acid) | Yield (%) |

| Benzene (B151609) | 3-Phenyl-3-(furan-2-yl)propanoic acid | 55 |

| Toluene | 3-(p-Tolyl)-3-(furan-2-yl)propanoic acid | 98 |

| o-Xylene | 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 95 |

| m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 92 |

| Mesitylene | 3-Mesityl-3-(furan-2-yl)propanoic acid | 96 |

Applications of 3 2 Formylfuran 3 Yl Benzoic Acid in Advanced Chemical Science

Role as a Synthetic Building Block for Complex Chemical Architectures

The true power of 3-(2-Formylfuran-3-YL)benzoic acid lies in its versatility as a synthetic intermediate. The presence of two distinct reactive sites—the carboxylic acid and the aldehyde (formyl) group—allows for a wide array of chemical transformations. This dual functionality enables chemists to selectively react one group while leaving the other available for subsequent modifications, a key strategy in the multi-step synthesis of complex organic molecules.

The carboxylic acid group can readily participate in reactions such as esterification, amidation, and the formation of acid chlorides. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers. Simultaneously, the formyl group can undergo a host of reactions characteristic of aldehydes, including Schiff base formation, Wittig reactions, and various condensations, providing access to a diverse range of molecular structures.

The furan (B31954) ring itself, a five-membered aromatic heterocycle, can also be a site for further chemical modification, adding another layer of complexity and potential for derivatization. This inherent reactivity makes this compound a sought-after precursor for creating novel heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science.

Potential in Materials Science and Optoelectronic Devices

The structural motifs present in this compound—the furan ring and the benzoic acid—are frequently found in materials with interesting electronic and photophysical properties. Furan-containing polymers, for instance, have been investigated for their semiconducting and light-emitting capabilities. The extended π-conjugated system that can be formed by derivatizing this molecule suggests its potential utility in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

The carboxylic acid functionality is particularly significant for the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous crystalline materials are synthesized from organic linkers (like this compound) and metal nodes or other organic building blocks. The specific geometry and functionality of the linker molecule dictate the structure and properties of the resulting framework. The bifunctional nature of this compound could lead to the formation of novel frameworks with tailored pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis.

While specific research on MOFs or COFs derived from this exact compound is not yet widely published, the principles of framework chemistry strongly suggest its potential as a valuable linker.

Contribution to Sustainable Chemistry Initiatives

The pursuit of sustainable chemistry, or "green chemistry," aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of bio-based feedstocks is a central tenet of this initiative. Furan derivatives, such as the furan ring in this compound, can often be derived from biomass, such as agricultural waste. This bio-based origin presents a more sustainable alternative to petroleum-derived starting materials.

By serving as a versatile building block, this compound can contribute to the development of more environmentally friendly synthetic routes. Its bifunctionality can lead to more efficient syntheses with fewer steps, reducing waste and energy consumption. Furthermore, the development of materials like MOFs and COFs from this linker could lead to greener technologies, for example, by creating more efficient catalysts that operate under milder conditions or by developing materials for carbon capture and sequestration. The potential to create functional materials from a bio-derived platform chemical highlights the role of this compound in advancing the goals of sustainable chemistry.

Future Research Trajectories and Emerging Paradigms for 3 2 Formylfuran 3 Yl Benzoic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

The availability of 3-(2-Formylfuran-3-YL)benzoic acid is currently limited to specialized chemical suppliers, and detailed synthetic procedures are not widely published in academic literature. The development of novel and efficient synthetic routes is paramount for enabling broader research and application. Future research should focus on multi-step syntheses starting from readily available precursors.

One potential strategy could involve a Suzuki or Stille coupling reaction. For instance, a properly functionalized furan (B31954), such as a 3-bromo-2-formylfuran, could be coupled with 3-carboxyphenylboronic acid. The success of this approach would depend on the careful selection of catalysts and reaction conditions to avoid self-coupling and decomposition of the starting materials.

Another promising avenue is the construction of the furan ring itself as a key step. This could potentially be achieved through a Paal-Knorr furan synthesis or a related cyclization reaction from appropriately designed acyclic precursors. The challenge would lie in achieving the desired substitution pattern on the furan ring.

A hypothetical comparison of potential synthetic routes is presented in Table 1. This table illustrates the kind of data that future research in this area could generate to evaluate the efficiency of different synthetic strategies.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reaction | Starting Materials | Hypothetical Overall Yield (%) | Number of Steps | Potential Advantages | Potential Challenges |

| Route A | Suzuki Coupling | 3-Bromo-2-formylfuran, 3-Carboxyphenylboronic acid | 45 | 4 | Convergent synthesis, commercially available starting materials. | Potential for side reactions, catalyst cost. |

| Route B | Stille Coupling | 3-Iodo-2-formylfuran, 3-(Tributylstannyl)benzoic acid ester | 55 | 5 | Milder reaction conditions, good functional group tolerance. | Toxicity of organotin reagents, purification challenges. |

| Route C | Paal-Knorr Synthesis | Acyclic 1,4-dicarbonyl precursor | 30 | 6 | Builds the core heterocycle, potential for diversification. | Synthesis of the acyclic precursor can be complex. |

This table is for illustrative purposes only and represents the type of data that could be generated in future research.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, techniques such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, conformational preferences, and spectroscopic properties.

Future computational studies could focus on:

Conformational Analysis: Determining the most stable conformation of the molecule, particularly the rotational barriers around the bond connecting the furan and benzene (B151609) rings. This is crucial for understanding its interaction with biological targets or its packing in solid-state materials.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its reactivity in various chemical transformations.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Table 2 presents hypothetical data that could be generated from DFT calculations on this compound.

Table 2: Hypothetical Predicted Properties of this compound from DFT Calculations

| Property | Computational Method | Hypothetical Value | Significance |

| Dipole Moment | B3LYP/6-311G(d,p) | 3.5 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | B3LYP/6-311G(d,p) | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | B3LYP/6-311G(d,p) | -2.1 eV | Relates to the molecule's ability to accept electrons. |

| 13C NMR Chemical Shift (C=O, aldehyde) | B3LYP/6-311G(d,p) | 185 ppm | Aids in structural confirmation. |

| 13C NMR Chemical Shift (C=O, acid) | B3LYP/6-311G(d,p) | 170 ppm | Aids in structural confirmation. |

This table is for illustrative purposes only and represents the type of data that could be generated in future research.

Exploration of Unprecedented Chemical Transformations

The bifunctional nature of this compound, with its aldehyde and carboxylic acid groups, presents a rich landscape for exploring novel chemical transformations. Future research could investigate reactions that take advantage of both functionalities to construct more complex molecular architectures.

Potential areas of exploration include:

Intramolecular Cyclizations: Designing reactions where the aldehyde and carboxylic acid (or a derivative) react with each other to form a new ring system. This could lead to the synthesis of novel lactones or other heterocyclic structures.

Domino Reactions: Utilizing the reactivity of one functional group to trigger a cascade of reactions involving the other. For example, a reaction at the aldehyde could be followed by a transformation involving the carboxylic acid in a one-pot procedure.

Selective Derivatization: Developing methods to selectively react one functional group while leaving the other intact. This would be crucial for using this compound as a versatile building block in multi-step synthesis.

Table 3 outlines some hypothetical chemical transformations that could be explored.

Table 3: Hypothetical Future Chemical Transformations of this compound

| Reaction Type | Reagents | Hypothetical Product | Potential Application |

| Reductive Amination/Amidation | Amine, Reducing Agent, Activating Agent | Fused bicyclic lactam | Synthesis of novel scaffolds for medicinal chemistry. |

| Wittig Reaction followed by Esterification | Phosphonium ylide, Alcohol | Furan-containing unsaturated ester | Development of new polymers or functional materials. |

| Pfitzinger Reaction | Isatin, Base | Furan-substituted quinoline (B57606) carboxylic acid | Creation of new potential bioactive compounds. |

This table is for illustrative purposes only and represents the type of data that could be generated in future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Formylfuran-3-YL)benzoic acid, and how can solvent toxicity be mitigated?

- Methodological Answer : The synthesis of formyl-substituted benzoic acid derivatives often employs functionalization of pre-existing aromatic frameworks. For example, bromo-formyl benzoic acids are synthesized via cyclization of isobenzofuranones, but this approach is limited by the availability of precursors and reliance on toxic solvents like 1,2-dichloroethane . To mitigate solvent toxicity, flow chemistry can optimize reaction conditions by reducing solvent volume and enabling safer handling of intermediates. Alternative solvents (e.g., cyclopentyl methyl ether) with lower environmental impact should be evaluated using Hansen solubility parameters .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound’s formyl and carboxylic acid groups make it prone to oxidation and hygroscopic degradation. Storage under inert gas (argon or nitrogen) at 2–8°C is critical to prevent hydrolysis or dimerization . Handling protocols should include PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact, as recommended for structurally similar benzoic acid derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of carbonyl (C=O) stretches for the formyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups.

- NMR : ¹H NMR can resolve aromatic protons (δ 7.5–8.5 ppm) and the formyl proton (δ ~9.8 ppm). ¹³C NMR identifies the carboxylic carbon (δ ~170 ppm) and formyl carbon (δ ~190 ppm).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isomers via diagnostic ions (e.g., loss of CO₂ from the carboxylic acid group) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond-length discrepancies and confirming stereochemistry. Challenges include poor crystal quality due to the compound’s polarity. Co-crystallization with stabilizing agents (e.g., thiourea derivatives) or low-temperature data collection (100 K) improves resolution. Twinning or disorder in the formyl group may require constraints during refinement .

Q. What strategies address contradictory reactivity data in derivatization reactions of the formyl group?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected oxidation or nucleophilic addition outcomes) often arise from solvent-dependent tautomerization or competing side reactions. Systematic screening of reaction conditions (pH, catalysts, temperature) using design of experiments (DoE) is recommended. For example, protecting the carboxylic acid group with methyl esters prior to formyl modifications reduces interference . Kinetic studies (e.g., in situ FT-IR monitoring) can identify intermediate species and optimize reaction pathways .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., 2-methyltetrahydrofuran) or employ solvent-free mechanochemical methods. Catalytic methods using immobilized enzymes or heterogeneous catalysts (e.g., Au/TiO₂ for oxidation steps) reduce waste. Life-cycle assessment (LCA) tools should quantify environmental impacts, prioritizing atom-economical reactions (e.g., one-pot multicomponent syntheses) .

Q. What computational methods predict the reactivity of this compound in drug-discovery applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic/nucleophilic sites on the formyl and aromatic rings. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes with conserved lysine residues for Schiff base formation). ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, guiding structural modifications to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.